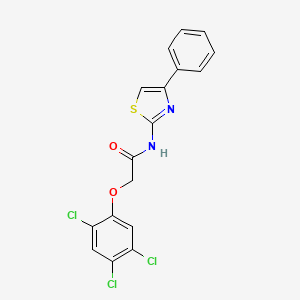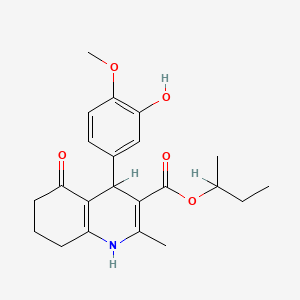![molecular formula C19H24O3 B5138011 1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5138011.png)
1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as metoprolol, is a beta-blocker medication used to treat hypertension, angina, and heart failure. It works by blocking the effects of adrenaline on the heart, reducing the heart rate and blood pressure. In addition to its clinical use, metoprolol has also been extensively studied for its scientific research applications.
作用机制
Metoprolol works by selectively blocking beta-1 adrenergic receptors in the heart, reducing the effects of adrenaline on the heart. This leads to a decrease in heart rate, cardiac output, and blood pressure. By reducing the workload on the heart, 1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene can improve symptoms of angina and heart failure.
Biochemical and Physiological Effects
In addition to its cardiovascular effects, 1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene has also been shown to have other biochemical and physiological effects. It can inhibit lipolysis in adipose tissue, reduce insulin secretion, and modulate immune function. Metoprolol has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
Metoprolol has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for investigating beta-adrenergic signaling pathways. It is also relatively safe and well-tolerated, with a low risk of side effects.
However, there are also some limitations to using 1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene in lab experiments. Its effects can be variable depending on the dose and the individual's genetic makeup. It can also interact with other medications or substances, potentially confounding experimental results.
未来方向
There are several future directions for research on 1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of more selective beta-blockers that target specific beta-adrenergic receptor subtypes. Finally, there is ongoing research into the genetic factors that influence individual responses to beta-blockers, which could lead to personalized treatment approaches.
合成方法
Metoprolol can be synthesized through a multi-step process starting from 3,4-dimethylphenol. The first step involves the alkylation of 3,4-dimethylphenol with 4-chlorobutyryl chloride to form 1-(4-chlorobutanoyl)-3,4-dimethylphenol. This intermediate is then reacted with 3-(4-ethylphenoxy)propylmagnesium bromide to form 1-[3-(4-ethylphenoxy)propoxy]-3,4-dimethylphenol. The final step involves the methylation of the phenolic hydroxyl group using methyl iodide to form 1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene.
科学研究应用
Metoprolol has been extensively studied for its scientific research applications, particularly in the field of cardiovascular research. It has been used to investigate the role of beta-adrenergic receptors in heart function, as well as the effects of beta-blockers on cardiac remodeling and hypertrophy. Metoprolol has also been studied for its potential neuroprotective effects in stroke and traumatic brain injury.
属性
IUPAC Name |
1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-16-7-9-17(10-8-16)21-12-5-13-22-18-11-6-15(2)14-19(18)20-3/h6-11,14H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYHFMSQYBXIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B5137941.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137954.png)
![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137961.png)
![1,5-bis[(diethylamino)methyl]-2,6-naphthalenediol](/img/structure/B5137963.png)

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5137978.png)

![4-{[carboxy(phenyl)methyl]thio}benzoic acid](/img/structure/B5137999.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide](/img/structure/B5138009.png)

![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
![1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)